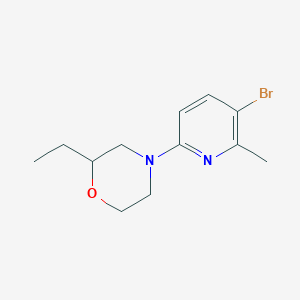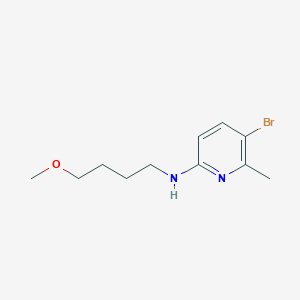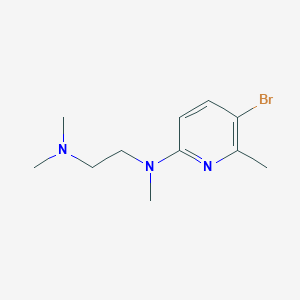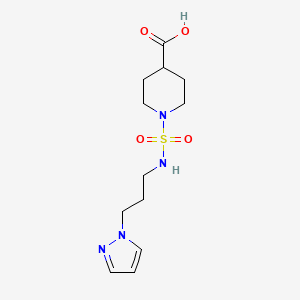
4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one, also known as BMP, is a chemical compound that belongs to the piperazinone family. It is widely used in scientific research applications due to its unique properties and mechanism of action.
Wirkmechanismus
4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one inhibits kinase activity by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to the kinase substrate, thereby inhibiting kinase activity. 4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one has been shown to be a selective inhibitor of CDK2, CDK7, and CDK9, which are involved in cell cycle regulation and transcriptional control.
Biochemical and Physiological Effects:
4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of tumor xenografts in mice. 4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one has been found to be well-tolerated in animal studies, with no significant toxic effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one has several advantages as a tool compound for kinase research. It is a potent and selective inhibitor of several kinases, which allows for the study of specific kinase pathways. 4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one is also cell-permeable, which allows for its use in cell-based assays. However, 4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for 4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one research. One area of interest is the development of more potent and selective kinase inhibitors based on the structure of 4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one. Another area of interest is the use of 4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one in combination with other cancer therapies to enhance their effectiveness. Additionally, 4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one could be used to study the role of kinases in other diseases, such as neurodegenerative disorders.
Synthesemethoden
4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one can be synthesized using a variety of methods, including Suzuki coupling, Buchwald-Hartwig coupling, and Sonogashira coupling. The most common method involves the reaction of 5-bromo-6-methyl-2-pyridinecarboxylic acid with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in the presence of N-methylmorpholine (NMM) to form the corresponding NHS ester. This ester is then reacted with 3-methylpiperazine to yield 4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one.
Wissenschaftliche Forschungsanwendungen
4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one has been extensively used in scientific research for its ability to selectively inhibit the activity of protein kinases. It has been shown to be a potent inhibitor of several kinases, including CDK2, CDK7, and CDK9. 4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one has also been used as a tool compound in cancer research to study the role of kinases in cell proliferation and survival.
Eigenschaften
IUPAC Name |
4-(5-bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c1-7-9(12)3-4-10(14-7)15-6-5-13-11(16)8(15)2/h3-4,8H,5-6H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZACKZSPPJWBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C2=NC(=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B6631339.png)




![2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B6631379.png)
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyridine-3-carbonitrile](/img/structure/B6631381.png)


![5-bromo-6-methyl-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6631408.png)

![5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline](/img/structure/B6631417.png)
